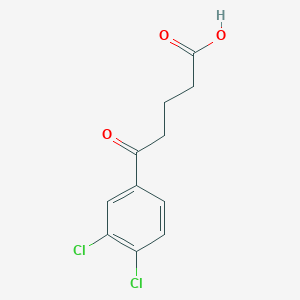

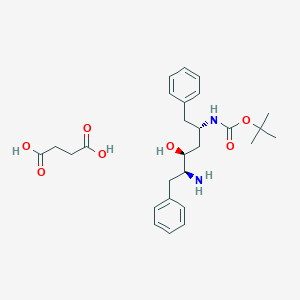

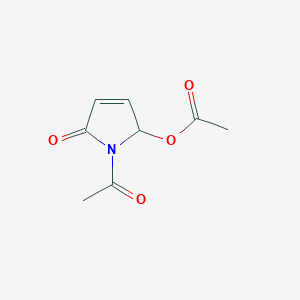

![molecular formula C13H9ClFN3 B067682 7-(2-FLUOROBENZYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE CAS No. 171620-43-2](/img/structure/B67682.png)

7-(2-FLUOROBENZYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolo[2,3-d]pyrimidines are a class of nitrogen-containing heterocycles with significant biological activities, including antitumor and antiviral properties. These compounds, including variations such as "7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine," have been explored for their potential in medicinal chemistry due to their structural resemblance to nucleosides and ability to interact with biological targets.

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines typically involves the construction of the pyrimidine ring followed by various functionalization steps to introduce specific substituents, such as fluorobenzyl and chloro groups. Methods can include condensation reactions, ring closure strategies, and selective functionalization techniques to achieve the desired substitution pattern (Seela & Driler, 1984).

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by X-ray crystallography and NMR spectroscopy. These analyses reveal the planarity of the pyrimidine ring system, substitution patterns, and possible conformations due to substituent effects, which are crucial for understanding the compound's reactivity and interaction with biological targets (Gandhi et al., 2016).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidines undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the nature of the substituents and reaction conditions. These reactions allow for the further diversification of the pyrrolo[2,3-d]pyrimidine scaffold and the introduction of pharmacophore elements (Rosen et al., 2009).

Applications De Recherche Scientifique

Activités anti-inflammatoires

“7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” est un type de pyrimidine, qui sont des composés hétérocycliques aromatiques connus pour présenter une gamme d'effets pharmacologiques .

Les pyrimidines ont été trouvées pour présenter des effets anti-inflammatoires. Ces effets sont attribués à leur réponse inhibitrice contre l'expression et les activités de certains médiateurs inflammatoires vitaux . Il s'agit notamment de la prostaglandine E2, de la synthase d'oxyde nitrique inductible, du facteur de nécrose tumorale-α, du facteur nucléaire κB, des leucotriènes et de certaines interleukines .

Une étude de relation structure-activité (SAR) a indiqué que les pyrrolo[2,3-d]pyrimidines avaient une meilleure activité anti-inflammatoire que les pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines rapportées dans le même travail . L'introduction d'un groupe 4-méthoxyphényle en position-7 des pyrrolo[2,3-d]pyrimidines a contribué à l'amélioration de l'activité .

Safety and Hazards

The safety data sheet for “7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” indicates that it is classified as Acute Tox. 4 Oral, with hazard statements including H302 . Precautionary statements include P301 + P312 + P330 . It is recommended not to eat, drink, or smoke when using this product .

Orientations Futures

Mécanisme D'action

Target of Action

Pyrido[2,3-d]pyrimidines, a similar class of compounds, have been reported to target various proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

It can be inferred from related compounds that the affected pathways might involve the signaling pathways of the aforementioned protein targets .

Result of Action

Related pyrimidine derivatives have been reported to have anticancer activity, suggesting that this compound may also have potential anticancer effects .

Propriétés

IUPAC Name |

4-chloro-7-[(2-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN3/c14-12-10-5-6-18(13(10)17-8-16-12)7-9-3-1-2-4-11(9)15/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWQENPBOOCORA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC3=C2N=CN=C3Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439689 |

Source

|

| Record name | AGN-PC-0N47BI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171620-43-2 |

Source

|

| Record name | AGN-PC-0N47BI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

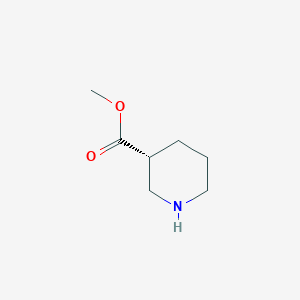

![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)

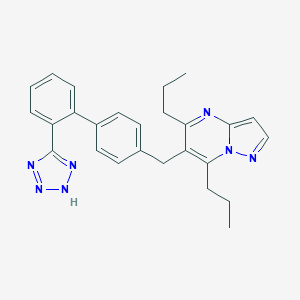

![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)

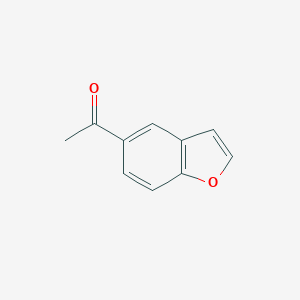

![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid](/img/structure/B67613.png)

![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)

![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)